Cyclobenzaprine N-beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

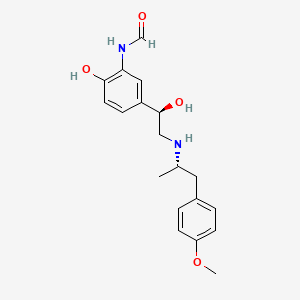

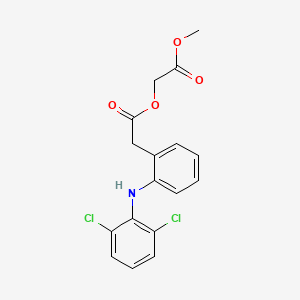

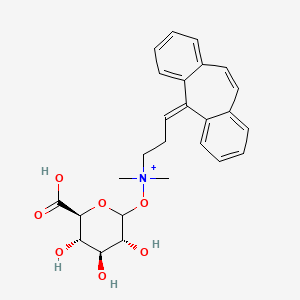

Cyclobenzaprine N-beta-D-Glucuronide is a major metabolite of Cyclobenzaprine . It has a molecular formula of C26H29NO6 and a molecular weight of 451.51 .

Molecular Structure Analysis

This compound contains a total of 65 bonds, including 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .科学的研究の応用

Biotransformation and Excretion

Cyclobenzaprine undergoes route-dependent biotransformation when administered orally or parenterally, with differences observed in urinary excretion of total cyclobenzaprine (including the glucuronide conjugate) (Till et al., 1982).

Variability in Enzymatic Hydrolysis

Discrepancies in the recoveries of cyclobenzaprine in urine samples are influenced by the type of β-glucuronidase enzyme used, impacting the accuracy and reliability of measurements (Mastrianni et al., 2016).

Metabolic Pathways in Different Species

The metabolism of cyclobenzaprine, including the production of glucuronide conjugates, varies among species such as dogs and humans, highlighting the importance of understanding species-specific pathways (Hucker et al., 1978).

Interaction with Cytochrome P450 Isoforms

Cyclobenzaprine's interaction with various cytochrome P450 isoforms, including CYP1A2 and CYP3A4, has been explored to understand its metabolism and potential drug interactions (Wang et al., 1996).

Pharmacokinetics in Different Populations

Studies have examined the pharmacokinetics of cyclobenzaprine, including its glucuronide form, in specific populations such as the elderly, to understand variations in drug absorption and metabolism (Darwish & Xie, 2009).

作用機序

Target of Action

Cyclobenzaprine N-beta-D-Glucuronide is a metabolite of Cyclobenzaprine . Cyclobenzaprine primarily targets the brainstem, specifically within the locus coeruleus . The locus coeruleus plays a crucial role in physiological responses to stress and panic.

Mode of Action

This compound, as a metabolite of Cyclobenzaprine, is likely to share its parent compound’s mode of action. Cyclobenzaprine acts as a centrally-acting skeletal muscle relaxant . It reduces tonic somatic motor activity influencing both alpha and gamma motor neurons . The exact pharmacodynamic behavior of this compound is currently unclear .

Biochemical Pathways

This compound is involved in the metabolic pathways of Cyclobenzaprine . Cyclobenzaprine is metabolized in the liver, primarily by CYP3A4, 1A2, and 2D6 enzymes . The glucuronidation process, which forms this compound, is a major pathway in the metabolism of many drugs .

Pharmacokinetics

Cyclobenzaprine, its parent compound, is known to undergo hepatic metabolism via cyp3a4, 1a2, and 2d6, and may undergo enterohepatic recirculation . The metabolites, including this compound, are likely to be excreted in the urine and feces.

Result of Action

Cyclobenzaprine, its parent compound, is known to reduce skeletal muscle spasm . It’s also occasionally used off-label for reducing pain and sleep disturbances in patients with fibromyalgia .

生化学分析

Biochemical Properties

Cyclobenzaprine N-beta-D-Glucuronide is involved in biochemical reactions as a metabolite of Cyclobenzaprine

Cellular Effects

It is known that Cyclobenzaprine, the parent compound of this compound, works on areas of the brainstem to reduce skeletal muscle spasm .

Molecular Mechanism

It is known that Cyclobenzaprine, the parent compound, is extensively metabolized in the liver via both oxidative and conjugative pathways .

Metabolic Pathways

This compound is involved in the metabolic pathways of Cyclobenzaprine

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cyclobenzaprine N-beta-D-Glucuronide can be achieved through the glucuronidation of Cyclobenzaprine using UDP-glucuronic acid as a co-substrate.", "Starting Materials": [ "Cyclobenzaprine", "UDP-glucuronic acid" ], "Reaction": [ "Cyclobenzaprine is dissolved in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and reacted with UDP-glucuronic acid in the presence of a glucuronosyltransferase enzyme.", "The reaction mixture is stirred at a suitable temperature and pH for a specific time to allow for the glucuronidation reaction to occur.", "The reaction is quenched by adding a suitable acid or base to adjust the pH to a neutral range.", "The product is isolated by extraction with a suitable organic solvent such as dichloromethane or ethyl acetate.", "The organic layer is separated, dried over a suitable drying agent such as anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product." ] } | |

| 67324-97-4 | |

分子式 |

C26H29NO6 |

分子量 |

451.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 |

InChIキー |

DJRZMHSVTCVTFB-ARXROMJUSA-N |

異性体SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |

SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |

正規SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-β-D-glucopyranuronosyl -N,N-dimethyl-1-propanaminium Inner Salt; Cyclobenzaprine N-Glucuronide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。